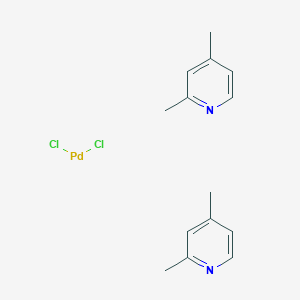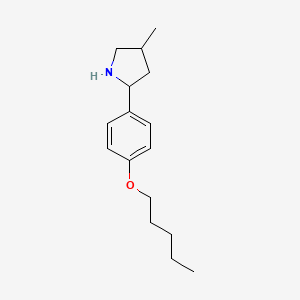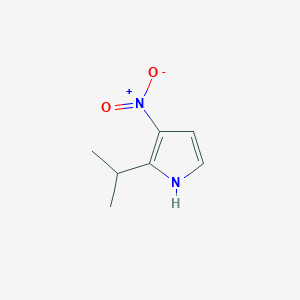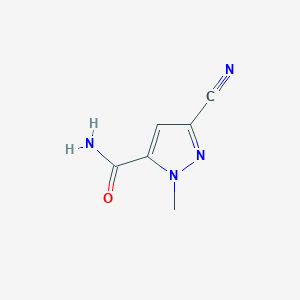![molecular formula C18H12ClNO5 B12888862 2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid CAS No. 924634-37-7](/img/structure/B12888862.png)
2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring The addition of a 4-chlorobenzyl group and two carboxylic acid groups at positions 4 and 8, along with a hydroxyl group at position 3, makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials could include 4-chlorobenzaldehyde and a suitable amine derivative of quinoline. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process might involve crystallization or chromatography to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-chlorobenzyl)-3-quinolinone-4,8-dicarboxylic acid.
Reduction: Formation of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dimethanol.
Substitution: Formation of derivatives with different substituents on the benzyl group.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline core.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The carboxylic acid groups can form hydrogen bonds with biological targets, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorobenzyl)-3-hydroxyquinoline-4-carboxylic acid
- 2-(4-chlorobenzyl)-3-hydroxyquinoline-8-carboxylic acid
- 2-(4-methylbenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid
Uniqueness
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can enhance its solubility and reactivity. The 4-chlorobenzyl group adds to its potential biological activity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
924634-37-7 |
|---|---|
Molekularformel |
C18H12ClNO5 |
Molekulargewicht |
357.7 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C18H12ClNO5/c19-10-6-4-9(5-7-10)8-13-16(21)14(18(24)25)11-2-1-3-12(17(22)23)15(11)20-13/h1-7,21H,8H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
QEAGQQUTKUUZNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)C(=O)O)CC3=CC=C(C=C3)Cl)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



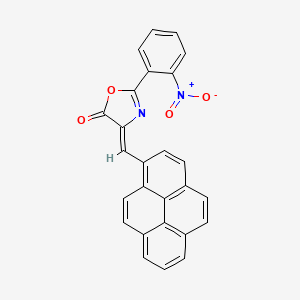

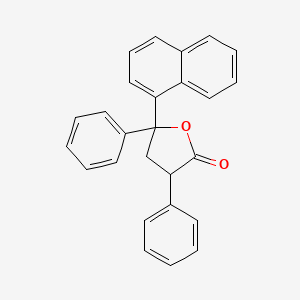
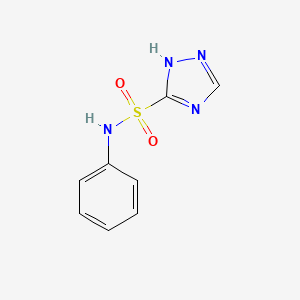

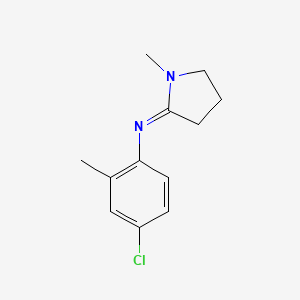
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
